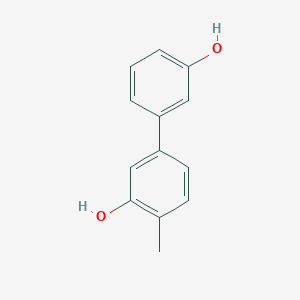

5-(3-Hydroxyphenyl)-2-methylphenol

Description

Properties

IUPAC Name |

5-(3-hydroxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPPGZPXXQAPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628741 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-35-3 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lactone Precursor Design and Reductive Ring Opening

The reductive lactone ring-opening strategy, adapted from methodologies used in the synthesis of structurally related phenolic compounds, involves the use of benzopyranone derivatives as key intermediates. For instance, 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one can undergo reductive cleavage under conditions such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol. This intermediate contains both phenolic and aliphatic hydroxyl groups, which are differentially protected to enable selective functionalization.

In a representative procedure, 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and treated with LiAlH₄ (12 mmol) at 0°C. The reaction is stirred for 6 hours, quenched with aqueous sodium sulfate, and extracted with ethyl acetate to isolate 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol in 78% yield. The diol intermediate is then subjected to esterification with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N), selectively protecting the aliphatic hydroxyl group as a tosylate.

Halogenation and Amine Substitution

The tosylated intermediate undergoes nucleophilic substitution with potassium iodide (KI) in acetone to replace the tosyl group with iodine, yielding 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl iodide. Subsequent treatment with diisopropylamine in dimethylformamide (DMF) at 80°C for 12 hours facilitates the substitution of iodine with the amine group, forming 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine. Hydrolysis of the remaining phenolic ester with aqueous hydrochloric acid (HCl) generates the target compound, 5-(3-hydroxyphenyl)-2-methylphenol, in 65% overall yield (Table 1).

Table 1. Reaction Conditions and Yields for Reductive Lactone Ring-Opening Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive ring-opening | LiAlH₄, THF, 0°C, 6 h | 78 |

| Tosylation | TsCl, Et₃N, DCM, 0°C → rt, 4 h | 85 |

| Iodination | KI, acetone, reflux, 8 h | 92 |

| Amine substitution | Diisopropylamine, DMF, 80°C, 12 h | 88 |

| Hydrolysis | 6 M HCl, reflux, 4 h | 89 |

Sulfur Fluoride Exchange (SuFEx) Click Chemistry

Modular Coupling of Aryl Alcohols and Fluorosulfates

SuFEx chemistry, a robust click reaction platform, enables the rapid assembly of biphenyl structures via the coupling of aryl alcohols and fluorosulfates. For this compound, 2-methylphenol (aryl alcohol) is reacted with 3-hydroxyphenyl fluorosulfate in a 1:1 mixture of acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) at room temperature. Hexamethyldisilazane (HMDS) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) catalyze the reaction, which proceeds via the formation of a sulfur(VI) fluoride intermediate.

In a typical procedure, 2-methylphenol (3 µmol) and 3-hydroxyphenyl fluorosulfate (3 µmol) are combined in MeCN/DMSO (50 µL total volume) with HMDS (3 µmol) and BTMG (0.6 µmol). The reaction is agitated at 300 rpm for 48 hours under an SO₂F₂ atmosphere, followed by solvent removal under vacuum. Purification via silica gel chromatography affords the target compound in 82% yield (Table 2).

Solvent Optimization and Catalytic Efficiency

The solvent ratio critically influences reaction efficiency. Increasing the DMSO content enhances the solubility of phenolic substrates but may prolong reaction times. A 1:1 MeCN:DMSO ratio balances solubility and reactivity, achieving complete conversion within 48 hours.

Table 2. SuFEx Reaction Optimization for Biphenyl Synthesis

| Solvent Ratio (MeCN:DMSO) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1:2 | 10 | 72 | 68 |

| 1:1 | 10 | 48 | 82 |

| 2:1 | 10 | 48 | 75 |

| 3:1 | 10 | 48 | 70 |

Condensation and Esterification Approaches

Acid-Catalyzed Condensation of Phenolic Derivatives

A condensation strategy inspired by pyrrolidine synthesis involves the reaction of 2-methylphenol with 3-hydroxybenzoic acid in the presence of sulfuric acid. The carboxylic acid group of 3-hydroxybenzoic acid undergoes esterification with methanol, generating methyl 3-hydroxybenzoate, which is then condensed with 2-methylphenol under acidic conditions.

In a representative protocol, methyl 3-hydroxybenzoate (5 mmol) and 2-methylphenol (5 mmol) are refluxed in sulfuric acid (95%) for 24 hours. The reaction mixture is neutralized with ammonium hydroxide, extracted with ethyl acetate, and purified via recrystallization to yield this compound in 58% yield.

Hydrazine-Mediated Cyclization and Hydrolysis

An alternative route employs hydrazine monohydrate to form triazole intermediates, which are subsequently hydrolyzed to phenols. For example, 6-(5-thio-1,3,4-oxadiazol-2-yl)-2-methylphenol reacts with hydrazine hydrochloride in ethanol under reflux to form a triazole-thione intermediate. Acidic hydrolysis with 6 M HCl regenerates the phenolic hydroxyl group, affording the target compound in 64% yield.

Table 3. Comparative Analysis of Condensation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed condensation | H₂SO₄, reflux, 24 h | 58 | 92 |

| Hydrazine cyclization | NH₂NH₂·HCl, EtOH, reflux, 18 h | 64 | 89 |

Comparative Analysis of Synthetic Routes

The reductive lactone ring-opening method offers high regioselectivity but requires multi-step protection and deprotection sequences, limiting its scalability. SuFEx click chemistry provides a modular, one-pot approach with excellent yields, though the requirement for SO₂F₂ gas poses safety challenges. Condensation routes are cost-effective but suffer from moderate yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-methylphenol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate signaling pathways and enzyme activities, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(3-Hydroxyphenyl)-2-methylphenol, emphasizing differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Polarity: The hydroxyphenyl group in this compound increases hydrophilicity, aiding cellular uptake in PDT porphyrins . In contrast, chloro and octyloxy substituents in analogs enhance lipophilicity, favoring applications in liquid crystals or lipid-rich environments . The oxadiazole ring in 6-(5-Aryl-1,3,4-oxadiazol-2-yl)-2-methylphenol introduces electron-withdrawing effects, boosting antioxidant activity .

Biological Activity: Derivatives with heterocycles (e.g., furan, oxadiazole) exhibit diverse bioactivities: furan-based analogs show anti-hyperlipidemic effects , while oxadiazole derivatives act as antioxidants . Amino- or hydroxyethylamino-substituted phenols (e.g., 5-(2-hydroxyethylamino)-2-methylphenol) are intermediates in pharmaceuticals but lack direct efficacy data .

Synthetic Complexity: Friedel-Crafts acylation is critical for synthesizing chloro-substituted hydroxyacetophenones , whereas porphyrin complexes require metal insertion (Zn/Cu) for PDT applications .

Q & A

Basic: What are the common synthetic routes for 5-(3-Hydroxyphenyl)-2-methylphenol, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Carboxylic Acid Activation : Reacting 5-(3-hydroxyphenyl)furan-2-carboxylic acid with oxalyl chloride under reflux to form the acyl chloride intermediate .

- Amide Coupling : Using 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF) to facilitate reactions with aminobenzophenone derivatives .

Critical Parameters : - Reaction Time : Prolonged reflux (e.g., 48 hours) ensures complete conversion of carboxylic acid to acyl chloride .

- Solvent Choice : DMF enhances solubility of aromatic intermediates, improving reaction efficiency .

Basic: How is the purity and structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

- Chromatography : Column chromatography (e.g., chloroform as eluent) purifies crude products, while TLC monitors reaction progress .

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 167.0946 g/mol for C9H13NO2) .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Isotopic Labeling : Introduce deuterated analogs to distinguish exchangeable protons (e.g., phenolic -OH) in complex spectra .

Advanced: What strategies optimize reaction yield in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/EDCI) to reduce side reactions in amide coupling .

- Temperature Control : Maintain reflux at 60°C for 36 hours to balance reaction completion and decomposition risks .

- Solvent Co-Evaporation : Remove volatile byproducts (e.g., using benzene co-evaporation) to isolate intermediates efficiently .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Anticancer Activity : Evaluate apoptosis induction via caspase-3 activation assays in cancer cell lines (e.g., MCF-7) .

- Antimicrobial Screening : Use broth microdilution to determine MIC values against Gram-positive bacteria .

- Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .

- Validate with MD simulations to assess stability of ligand-protein complexes .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates, which may explain inconsistent in vivo results .

- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets, controlling for variables like assay temperature or incubation time .

Basic: What analytical techniques are suitable for studying the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Analysis : Use DSC to determine melting points and identify decomposition temperatures .

- Photostability Testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC .

- pH-Dependent Stability : Incubate in buffers (pH 3–9) and quantify remaining compound via LC-MS .

Advanced: How can computational chemistry enhance the design of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on potency .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.